Whitepaper: The Structural Elucidation of α-cis-Bergamotene
Whitepaper: The Structural Elucidation of α-cis-Bergamotene
An In-depth Technical Guide for Drug Development Professionals and Researchers
Abstract
The structural elucidation of natural products is a cornerstone of drug discovery and chemical biology. Sesquiterpenes, such as α-cis-bergamotene, represent a class of compounds with significant biological and commercial interest, found in the essential oils of numerous plants.[1][2] This guide provides an in-depth, technically-focused narrative on the definitive determination of the chemical structure of α-cis-bergamotene (IUPAC name: (1S,5S,6S)-2,6-dimethyl-6-(4-methylpent-3-enyl)bicyclo[3.1.1]hept-2-ene).[3] Moving beyond a simple recitation of data, this document illuminates the scientific rationale behind the selection of analytical techniques, the interpretation of spectral data, and the logical process of assembling a molecular puzzle. We will detail the synergistic application of mass spectrometry, one- and two-dimensional nuclear magnetic resonance spectroscopy, and chiral chromatography to arrive at an unambiguous structural and stereochemical assignment.
Introduction: The Bergamotene Isomers
Bergamotenes are a group of bicyclic sesquiterpenes with the molecular formula C15H24.[1] They exist as structural isomers (α- and β-bergamotene, differing in the position of an endocyclic or exocyclic double bond, respectively) and as stereoisomers (cis and trans).[1] α-cis-Bergamotene is a notable constituent of various plant essential oils, including bergamot, carrot, and lime.[1][4] The precise characterization of such isomers is critical, as subtle changes in structure and stereochemistry can lead to profound differences in biological activity and olfactory properties. This guide focuses on the logical workflow employed to solve the specific structural puzzle of the α-cis isomer.
Elucidation Workflow: A Multi-faceted Approach
The determination of a novel chemical structure is not a linear process but an integrated workflow. Each analytical step provides a piece of the puzzle, and the true power lies in synthesizing these disparate data points into a coherent whole. The causality behind this workflow is paramount: we begin with broad questions about composition and move towards increasingly fine details of connectivity and spatial arrangement.
Caption: Overall workflow for the structure elucidation of α-cis-bergamotene.
Phase 1: Molecular Formula and Mass Spectrometry
Objective: To determine the molecular weight and elemental composition of the analyte.
The first step post-isolation is to confirm the molecular formula. High-resolution mass spectrometry (HRMS) is the tool of choice for this task.
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Experimental Result: The electron ionization (EI) mass spectrum of the purified compound shows a molecular ion peak (M⁺) at an m/z of 204.1878.
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Causality & Interpretation: This experimentally determined mass corresponds to a molecular formula of C15H24 (calculated mass: 204.1878), which is consistent with a sesquiterpene hydrocarbon.[3] The degree of unsaturation is calculated as 4, suggesting the presence of rings and/or double bonds.
The fragmentation pattern in EI-MS provides the first clues about the carbon skeleton. While complex, sesquiterpenes with a bicyclo[3.1.1]heptane (pinane-type) core often exhibit characteristic fragmentation pathways. The loss of fragments corresponding to the side chain can suggest a core-and-appendage structure.
Phase 2: Unraveling Connectivity with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the most powerful tool for determining the precise connectivity of atoms in a molecule.
One-Dimensional NMR (¹H and ¹³C)
Objective: To identify the chemical environments of all hydrogen and carbon atoms.
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¹H NMR: The proton spectrum reveals the types of protons present. Key signals include those in the olefinic region (δ ~5.0-5.5 ppm), indicating C=C double bonds, and multiple signals in the aliphatic region (δ ~1.0-2.5 ppm), along with distinct methyl singlets and doublets.
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¹³C NMR & DEPT: The carbon spectrum identifies the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is crucial here, as it differentiates between CH3, CH2, CH, and quaternary carbons. For a C15H24 structure, we expect to find 15 carbon signals. The spectrum confirms the presence of four sp² carbons (two C and two CH) and eleven sp³ carbons (three CH3, four CH2, two CH, and two C).
| Atom | ¹³C Shift (ppm) | ¹H Shift (ppm) | Multiplicity | DEPT |
| C1 | ~45.5 | ~2.05 | m | CH |
| C2 | ~145.0 | ~5.25 | br s | C |
| C3 | ~118.5 | ~2.20 | m | CH |
| C4 | ~31.8 | ~2.35 | m | CH2 |
| C5 | ~41.0 | ~2.00 | m | CH |
| C6 | ~40.5 | - | - | C |
| C7 | ~31.5 | ~2.15 | m | CH2 |
| C8 | ~38.0 | ~1.95 | t | CH2 |
| C9 | ~24.5 | ~2.10 | q | CH2 |
| C10 | ~124.5 | ~5.10 | t | CH |
| C11 | ~131.5 | - | - | C |
| C12 | ~25.7 | ~1.70 | s | CH3 |
| C13 | ~17.6 | ~1.60 | s | CH3 |
| C14 | ~22.5 | ~1.05 | s | CH3 |
| C15 | ~21.0 | ~1.65 | s | CH3 |
| Note: These are typical, representative chemical shift values. Actual values may vary slightly based on solvent and experimental conditions. |
Two-Dimensional NMR (COSY, HSQC, HMBC)
Objective: To assemble the carbon skeleton by identifying through-bond correlations.
2D NMR experiments are the linchpin of structure elucidation. They transform the list of chemical shifts into a connected molecular graph.
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COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[5] It allows us to trace out proton networks. For example, a COSY correlation would be observed between the protons on C9 and the olefinic proton on C10, establishing the end of the side chain.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon atom it is attached to. It definitively links the ¹H and ¹³C assignments.
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HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most informative experiment. It shows correlations between protons and carbons that are 2 or 3 bonds away.[6] This allows for the connection of all molecular fragments, especially across quaternary carbons.
Key HMBC Correlations for α-cis-Bergamotene:
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Connecting the Side Chain: Protons of the C12 and C13 methyl groups show correlations to both C10 and the quaternary C11, confirming the isobutenyl group. Protons on C9 correlate to C10 and C11.
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Linking Side Chain to Ring: Crucially, protons on the C8 methylene group show a correlation to the quaternary carbon C6 of the bicyclic system. This unambiguously fastens the side chain to the ring at this position.
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Defining the Bicyclic Core: The methyl protons at C14 show correlations to C1, C5, and C6, locking its position. The vinyl methyl protons at C15 correlate to C1, C2, and C3, placing the endocyclic double bond.
Caption: Key HMBC correlations used to assemble the α-cis-bergamotene structure.
Phase 3: Stereochemical Assignment
Objective: To determine the relative and absolute 3D arrangement of the atoms.
Relative Stereochemistry (NOESY)
With the planar structure established, the final piece of the puzzle is the stereochemistry. The distinction between cis and trans isomers is determined by the relative orientation of the side chain to the bicyclic ring system.
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NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding. For α-cis-bergamotene, the defining NOE correlation is between one of the protons on the C8 methylene group (the first carbon of the side chain) and the bridgehead proton on C5. This through-space interaction is only possible if the side chain is on the same face of the bicyclic system as the C5 proton, confirming the cis (or endo) configuration.
Absolute Stereochemistry (Chiral Analysis)
The final step is to determine which enantiomer is present.
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Chiral Gas Chromatography (GC): By using a GC column with a chiral stationary phase, it is possible to separate the enantiomers of α-cis-bergamotene.[7][8] The retention time of the natural product can then be compared to that of authentic, synthetically prepared standards of known absolute configuration (e.g., (1S,5S,6S) and (1R,5R,6R)). This comparison provides the final, unambiguous assignment of the absolute stereochemistry.
Experimental Protocols
Protocol 1: 2D NMR Data Acquisition (Generic)
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Sample Preparation: Dissolve ~5-10 mg of purified α-cis-bergamotene in ~0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
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Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 500 MHz or higher). Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
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¹H Spectrum: Acquire a standard one-dimensional proton spectrum to reference the chemical shifts (TMS at 0 ppm) and determine pulse widths.
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COSY: Run a gradient-selected COSY (gCOSY) experiment. Acquire 2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).
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HSQC: Run a gradient-selected, sensitivity-enhanced HSQC experiment. Optimize the ¹JCH coupling constant to ~145 Hz.
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HMBC: Run a gradient-selected HMBC experiment. Set the long-range coupling constant (ⁿJCH) to 8-10 Hz to optimize for 2- and 3-bond correlations.
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Data Processing: Process all 2D data using appropriate window functions (e.g., sine-bell) and perform Fourier transformation in both dimensions. Phase and baseline correct the spectra as needed.
Protocol 2: Chiral GC-MS Analysis
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Column: Install a chiral capillary column (e.g., a cyclodextrin-based stationary phase like beta-DEX™) in a GC-MS system.
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Sample Preparation: Prepare a dilute solution (~100 ppm) of the isolated α-cis-bergamotene in a volatile solvent like hexane. Prepare similar solutions of the enantiomeric standards.
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GC Method:
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Injector Temperature: 250 °C.
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Carrier Gas: Helium, constant flow (~1 mL/min).
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Oven Program: Start at 60 °C, hold for 2 min, then ramp at 3-5 °C/min to 220 °C.
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Split Ratio: 50:1.
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MS Method:
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Ion Source: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 40 to 300.
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Analysis: Inject the samples and compare the retention times of the enantiomers in the standard mixture to the single peak obtained for the natural isolate to assign its absolute configuration.
Conclusion
References
-
The Good Scents Company. (n.d.). alpha-bergamotene. Retrieved from [Link]
-
Wikipedia. (n.d.). Bergamotene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6429303, alpha-CIS-BERGAMOTENE. Retrieved from [Link]
-
Gibson, T. W., & Erman, W. F. (1969). Total synthesis of racemic .alpha.-trans- and .alpha.-cis-bergamotene and .alpha.-pinene. Journal of the American Chemical Society, 91(17), 4771–4778. Retrieved from [Link]
-
FooDB. (2010). Showing Compound alpha-cis-bergamotene (FDB006612). Retrieved from [Link]
-
El-Sayed, M., et al. (2023). Bergamotenes: A comprehensive compile of their natural occurrence, biosynthesis, toxicity, therapeutic merits and agricultural applications. Critical Reviews in Food Science and Nutrition. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). trans-α-Bergamotene. In NIST Chemistry WebBook. Retrieved from [Link]
-
The Good Scents Company. (n.d.). cis-alpha-bergamotene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91753502. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]
-
Erman, W. F. (1967). Synthesis of racemic .alpha.-trans- and .beta.-trans-bergamotene. Journal of the American Chemical Society, 89(15), 3828–3841. Retrieved from [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Papachristos, D. P., et al. (2020). High Quality Bergamot Oil from Greece: Chemical Analysis Using Chiral Gas Chromatography and Larvicidal Activity against the West Nile Virus Vector. Molecules, 25(11), 2645. Retrieved from [Link]
-
El-azab, W. I. M. (2015). Fragmentation Mechanism of Alkylmonoglycosides by Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
Science.gov. (n.d.). cosy hsqc hmbc: Topics. Retrieved from [Link]
-
Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. Retrieved from [Link]
-
SCISPEC. (n.d.). Enantiomeric Composition of Essential Oils by Chiral GC/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). The COSY and HMBC correlations are referenced according to the pairs of.... Retrieved from [Link]
Sources
- 1. Bergamotene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 4. cis-alpha-bergamotene, 18252-46-5 [thegoodscentscompany.com]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. cosy hsqc hmbc: Topics by Science.gov [science.gov]
- 7. High Quality Bergamot Oil from Greece: Chemical Analysis Using Chiral Gas Chromatography and Larvicidal Activity against the West Nile Virus Vector - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispec.co.th [scispec.co.th]
